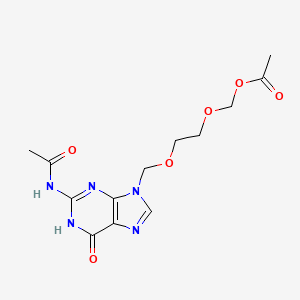
Desoximetasone 21-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desoximetasone 21-Glucuronide is a glucocorticoid metabolite derived from desoximetasone, a synthetic corticosteroid. This compound is primarily known for its anti-inflammatory and immunosuppressive properties, making it a valuable agent in the treatment of various dermatological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desoximetasone 21-Glucuronide involves the glucuronidation of desoximetasone. This process typically requires the presence of glucuronic acid and specific enzymes or catalysts to facilitate the conjugation reaction. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors that maintain the necessary conditions for glucuronidation. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and substrate concentration to achieve consistent and high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: Desoximetasone 21-Glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This reaction involves the addition of glucuronic acid to the parent compound, desoximetasone .
Common Reagents and Conditions:
Reagents: Glucuronic acid, enzymes (e.g., UDP-glucuronosyltransferase)
Major Products: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .
Aplicaciones Científicas De Investigación
Desoximetasone 21-Glucuronide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Desoximetasone 21-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound translocates into the cell nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .
Comparación Con Compuestos Similares
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A glucocorticoid used for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness: Desoximetasone 21-Glucuronide is unique due to its specific glucuronidation, which enhances its water solubility and facilitates its excretion. This property distinguishes it from other corticosteroids that may not undergo the same metabolic pathway .
Propiedades
Fórmula molecular |
C28H37FO10 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H37FO10/c1-12-8-16-15-5-4-13-9-14(30)6-7-27(13,3)28(15,29)18(32)10-26(16,2)19(12)17(31)11-38-25-22(35)20(33)21(34)23(39-25)24(36)37/h6-7,9,12,15-16,18-23,25,32-35H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,18+,19-,20+,21+,22-,23+,25-,26+,27+,28+/m1/s1 |
Clave InChI |
WMAFIWHCIJUYJX-RYCVOVQASA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



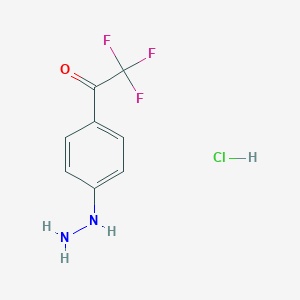
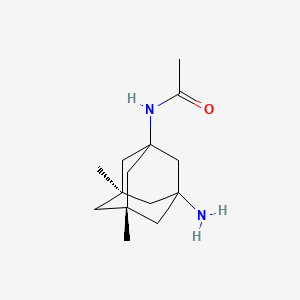
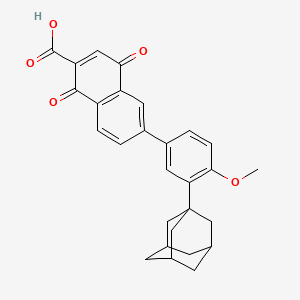
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

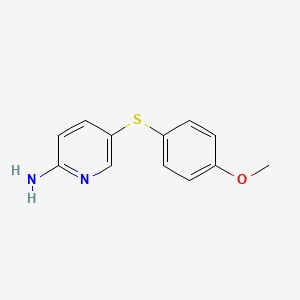
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
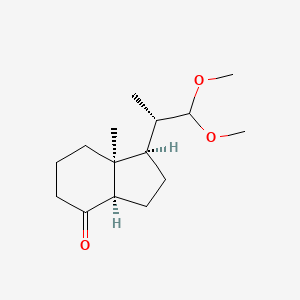
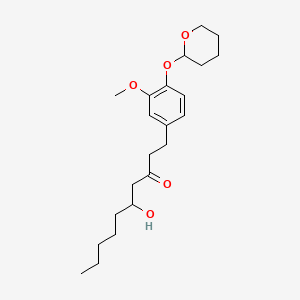
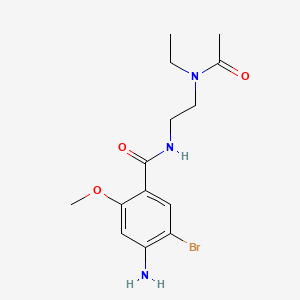
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
